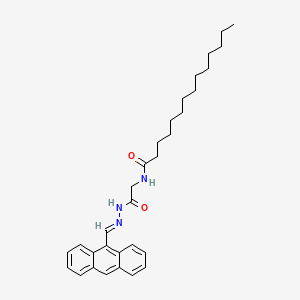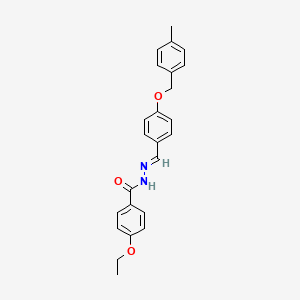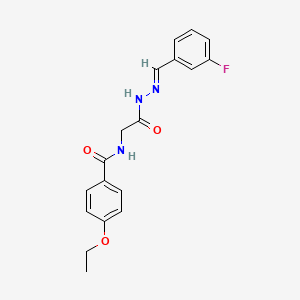![molecular formula C22H24F2N4O2 B12020752 1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione CAS No. 387360-45-4](/img/structure/B12020752.png)
1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1,2-bis[4-(4-fluorophényl)pipérazin-1-yl]éthane-1,2-dione est un composé synthétique qui appartient à la classe des dérivés de la pipérazine. Les dérivés de la pipérazine sont connus pour leur large éventail d'activités biologiques et pharmaceutiques. Ce composé est caractérisé par la présence de deux cycles pipérazine, chacun substitué par un groupe 4-fluorophényle, reliés par un fragment éthane-1,2-dione.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la 1,2-bis[4-(4-fluorophényl)pipérazin-1-yl]éthane-1,2-dione implique généralement la cyclisation de dérivés de 1,2-diamine avec des sels de sulfonium. Une méthode courante comprend la réaction de 1,2-diamines protégées avec du triflate de 2-bromoéthyldiphénylsulfonium dans des conditions basiques. L'étape clé de cette synthèse est l'addition aza-Michael entre la diamine et le sel de sulfonium généré in situ .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées. L'approche générale implique une synthèse à grande échelle utilisant les mêmes principes que la synthèse en laboratoire, avec une optimisation du rendement et de la pureté. Cela peut inclure l'utilisation de réacteurs à flux continu et de techniques de purification avancées pour garantir une production de haute qualité.
Analyse Des Réactions Chimiques
Types de réactions
La 1,2-bis[4-(4-fluorophényl)pipérazin-1-yl]éthane-1,2-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Les cycles pipérazine peuvent subir des réactions de substitution, en particulier au niveau des atomes d'azote, pour former divers dérivés.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle et les chlorures d'acyle sont utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de pipérazine oxydés, tandis que les réactions de substitution peuvent produire un large éventail de composés de pipérazine substitués.
4. Applications de la recherche scientifique
La 1,2-bis[4-(4-fluorophényl)pipérazin-1-yl]éthane-1,2-dione a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Enquête sur ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier pour ses interactions avec diverses cibles biologiques.
5. Mécanisme d'action
Le mécanisme d'action de la 1,2-bis[4-(4-fluorophényl)pipérazin-1-yl]éthane-1,2-dione implique son interaction avec des cibles moléculaires spécifiques. Le composé est connu pour se lier à certains récepteurs et enzymes, modulant leur activité. Par exemple, il a été démontré qu'il interagit avec le récepteur cannabinoïde de type 1 (CB1), agissant comme un agoniste inverse . Cette interaction affecte les voies de signalisation associées à CB1, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its interactions with various biological targets.
Mécanisme D'action
The mechanism of action of 1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it has been shown to interact with cannabinoid receptor type 1 (CB1), acting as an inverse agonist . This interaction affects the signaling pathways associated with CB1, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
1-bis(4-fluorophényl)méthyl pipérazine : Un composé apparenté présentant des caractéristiques structurelles similaires mais des groupes fonctionnels différents.
4-(bis(4-fluorophényl)méthyl)pipérazin-1-yl)(cyclohexyl)méthanone : Un autre dérivé de la pipérazine avec des activités biologiques distinctes.
Unicité
La 1,2-bis[4-(4-fluorophényl)pipérazin-1-yl]éthane-1,2-dione est unique en raison de son motif de substitution spécifique et de la présence du fragment éthane-1,2-dione. Cet arrangement structurel confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Numéro CAS |
387360-45-4 |
|---|---|
Formule moléculaire |
C22H24F2N4O2 |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione |
InChI |
InChI=1S/C22H24F2N4O2/c23-17-1-5-19(6-2-17)25-9-13-27(14-10-25)21(29)22(30)28-15-11-26(12-16-28)20-7-3-18(24)4-8-20/h1-8H,9-16H2 |
Clé InChI |
SUFZRFPHCKURNS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12020679.png)

![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12020700.png)
![2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12020704.png)
![2-Methoxy-1-naphthaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12020705.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12020711.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12020718.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12020726.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12020742.png)

![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B12020754.png)



